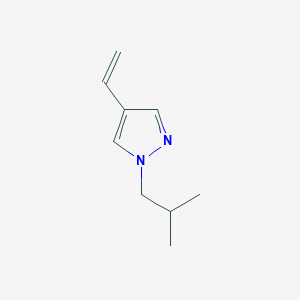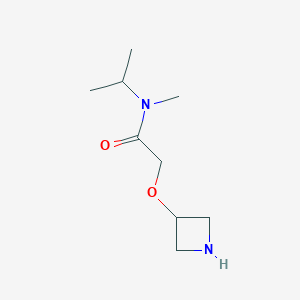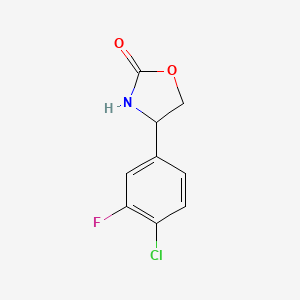
3-(3-Butynyl)-3H-diazirine-3-propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Butynyl)-3H-diazirine-3-propanenitrile is a unique organic compound characterized by the presence of a diazirine ring, a butynyl group, and a nitrile group
Métodos De Preparación
The synthesis of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-butyn-1-ol with appropriate reagents to introduce the diazirine and nitrile functionalities. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
3-(3-Butynyl)-3H-diazirine-3-propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under suitable conditions.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other electrophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
3-(3-Butynyl)-3H-diazirine-3-propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a photoaffinity label due to its ability to form covalent bonds with target molecules upon exposure to UV light.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile involves the formation of reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
3-(3-Butynyl)-3H-diazirine-3-propanenitrile can be compared with other diazirine-containing compounds, such as:
3-Butyn-1-ol: Similar in structure but lacks the diazirine and nitrile groups.
3-Butynyl alcohol: Contains the butynyl group but lacks the diazirine ring.
4-Hydroxy-1-butyne: Similar alkyne structure but different functional groups. The uniqueness of this compound lies in its combination of the diazirine ring, butynyl group, and nitrile group, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
3-(3-but-3-ynyldiazirin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-6H2 |
Clave InChI |
LWZDIKCWNIMHPY-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1(N=N1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)

![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)





![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
